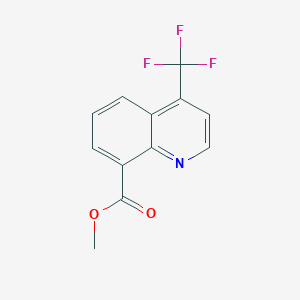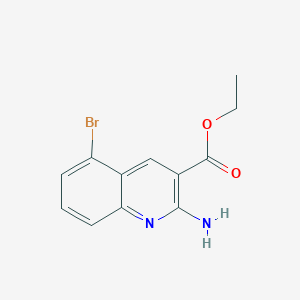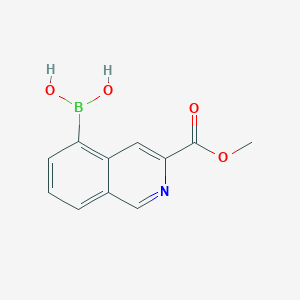![molecular formula C102H126Cl2N2O2S14 B13653600 (5E)-5-[[5-[5-[5-[4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]-2-[4-hexyl-5-[4-hexyl-5-[5-[(Z)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]thiophen-2-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13653600.png)
(5E)-5-[[5-[5-[5-[4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]-2-[4-hexyl-5-[4-hexyl-5-[5-[(Z)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]thiophen-2-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (5E)-5-[[5-[5-[5-[4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]-2-[4-hexyl-5-[4-hexyl-5-[5-[(Z)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]thiophen-2-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with a highly conjugated structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct formation of the desired product. The synthetic route typically starts with the preparation of the thiophene-based intermediates, followed by the formation of the thiazolidinone ring. Key steps include:
Formation of Thiophene Intermediates: This involves the reaction of 4-chloro-5-(2-ethylhexyl)thiophene with various alkylating agents to introduce the hexyl groups.
Cyclization to Form Thiazolidinone: The thiazolidinone ring is formed through a cyclization reaction involving a thioamide and an α,β-unsaturated carbonyl compound.
Final Coupling: The final step involves coupling the thiophene intermediates with the thiazolidinone core under conditions that promote the formation of the conjugated system.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with particular attention to optimizing reaction conditions for yield and purity. This could involve the use of continuous flow reactors and other advanced techniques to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazolidinone ring can be reduced to form the corresponding thiazolidine.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its electronic properties, particularly its ability to conduct electricity and its potential use in organic semiconductors.
Biology
In biology, the compound’s interactions with biological molecules are of interest, particularly its potential use in biosensors.
Medicine
In medicine, the compound is being investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry
In industry, the compound is of interest for its potential use in organic electronics, including organic photovoltaics and OLEDs.
Wirkmechanismus
The compound exerts its effects through its highly conjugated structure, which allows it to interact with various molecular targets. In organic electronics, its ability to conduct electricity is due to the delocalization of electrons across the conjugated system. In biological systems, its interactions with proteins and other biomolecules are mediated by its ability to form stable complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly(3-hexylthiophene): A simpler thiophene-based polymer used in organic electronics.
Thiazolidinediones: A class of compounds with a similar thiazolidinone ring structure, used in medicine for their antidiabetic properties.
Uniqueness
The uniqueness of (5E)-5-[[5-[5-[5-[4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]-2-[4-hexyl-5-[4-hexyl-5-[5-[(Z)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]thiophen-2-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one lies in its highly conjugated structure, which imparts unique electronic properties that are not found in simpler compounds. This makes it particularly valuable for applications in organic electronics.
Eigenschaften
Molekularformel |
C102H126Cl2N2O2S14 |
|---|---|
Molekulargewicht |
1931.9 g/mol |
IUPAC-Name |
(5E)-5-[[5-[5-[5-[4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]-2-[4-hexyl-5-[4-hexyl-5-[5-[(Z)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]thiophen-2-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C102H126Cl2N2O2S14/c1-11-21-29-35-43-67-55-81(115-95(67)87-57-69(45-37-31-23-13-3)93(119-87)77-49-47-71(111-77)59-89-99(107)105(101(109)121-89)51-39-33-25-15-5)83-61-73-91(85-63-75(103)79(113-85)53-65(19-9)41-27-17-7)98-74(92(97(73)117-83)86-64-76(104)80(114-86)54-66(20-10)42-28-18-8)62-84(118-98)82-56-68(44-36-30-22-12-2)96(116-82)88-58-70(46-38-32-24-14-4)94(120-88)78-50-48-72(112-78)60-90-100(108)106(102(110)122-90)52-40-34-26-16-6/h47-50,55-66H,11-46,51-54H2,1-10H3/b89-59-,90-60+ |
InChI-Schlüssel |
DSPAOLSPFWIMNK-LEWXABMHSA-N |
Isomerische SMILES |
CCCCCCC1=C(SC(=C1)C2=CC3=C(C4=C(C=C(S4)C5=CC(=C(S5)C6=CC(=C(S6)C7=CC=C(S7)/C=C/8\C(=O)N(C(=S)S8)CCCCCC)CCCCCC)CCCCCC)C(=C3S2)C9=CC(=C(S9)CC(CC)CCCC)Cl)C1=CC(=C(S1)CC(CC)CCCC)Cl)C1=CC(=C(S1)C1=CC=C(S1)/C=C\1/C(=O)N(C(=S)S1)CCCCCC)CCCCCC |
Kanonische SMILES |
CCCCCCC1=C(SC(=C1)C2=CC3=C(C4=C(C=C(S4)C5=CC(=C(S5)C6=CC(=C(S6)C7=CC=C(S7)C=C8C(=O)N(C(=S)S8)CCCCCC)CCCCCC)CCCCCC)C(=C3S2)C9=CC(=C(S9)CC(CC)CCCC)Cl)C1=CC(=C(S1)CC(CC)CCCC)Cl)C1=CC(=C(S1)C1=CC=C(S1)C=C1C(=O)N(C(=S)S1)CCCCCC)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13653522.png)
![7-chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B13653528.png)


![Furo[2,3-b]pyridin-3-ylmethanamine](/img/structure/B13653559.png)
![4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13653564.png)






![4(1H)-Pyrimidinone, 2,3-dihydro-5,6-bis[(phenylmethylene)amino]-2-thioxo-](/img/structure/B13653623.png)

